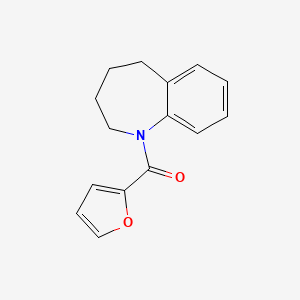![molecular formula C15H24N2O2 B7513871 Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)
Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone, commonly known as CPP or CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications. CPP-115 is a derivative of a natural product called vigabatrin, which is used to treat epilepsy. CPP-115 has been found to have a similar mechanism of action to vigabatrin, but with improved pharmacological properties.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain GABA levels in both animals and humans. It has also been shown to reduce seizure activity in animal models of epilepsy, and to reduce pain and anxiety in animal models of neuropathic pain and anxiety disorders. In humans, CPP-115 has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It has also been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of CPP-115 is that it is not widely available commercially, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. CPP-115 has been shown to be effective in animal models of epilepsy, neuropathic pain, and anxiety disorders, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new derivatives of CPP-115 with improved pharmacological properties. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of CPP-115 on GABA transaminase and neuronal excitability.
Métodos De Síntesis
CPP-115 can be synthesized through a multi-step process starting with cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexylamine, which is followed by the reaction with cyclopropanecarbonyl chloride to form the cyclopropanecarbonyl derivative. The final step involves the reaction of the cyclopropanecarbonyl derivative with piperazine to form CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been found to have anticonvulsant, analgesic, and anxiolytic properties, and has been shown to be effective in animal models of epilepsy, neuropathic pain, and anxiety disorders.
Propiedades
IUPAC Name |
cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(12-4-2-1-3-5-12)16-8-10-17(11-9-16)15(19)13-6-7-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYXZQQNIFEOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)

![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)



![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)


![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)

